molecular formula C8H8ClNOS B2990342 2-Chloro-5-(methylsulfanyl)benzamide CAS No. 548456-77-5

2-Chloro-5-(methylsulfanyl)benzamide

Cat. No.: B2990342
CAS No.: 548456-77-5
M. Wt: 201.67
InChI Key: NLPPJZYFXDIBNY-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfanyl)benzamide is a benzamide derivative characterized by a chlorine atom at the 2-position and a methylsulfanyl (-SCH₃) group at the 5-position of the benzene ring, with an amide (-CONH₂) functional group. This compound serves as a key intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-chloro-5-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPPJZYFXDIBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylsulfanyl)benzamide typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with methyl mercaptan under basic conditions to form the corresponding methylsulfanyl derivative. This intermediate is then reduced to the amide using a suitable reducing agent such as lithium aluminum hydride .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Functional Groups

2-Chloro-5-(methylsulfanyl)benzamide
  • Core structure : Benzamide with -Cl (position 2) and -SCH₃ (position 5).
2-Chloro-N-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiophen-3-yl]-5-(methylsulfanyl)benzamide ()
  • Modifications : Incorporates a thiophene-oxadiazole heterocyclic system at the amide nitrogen.
  • The thiophene moiety may increase metabolic stability.
  • Applications : Investigated for anticancer activity due to heterocyclic pharmacophores .
N-(5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloro-5-(methylsulfanyl)benzamide ()
  • Modifications : Amide linked to a dibenzazepine scaffold with an acetyl group.
  • Impact : The dibenzazepine system introduces rigidity and planar aromaticity, favoring interactions with CNS targets. The acetyl group may modulate blood-brain barrier penetration.
  • Applications: Potential neuropharmacological agent (e.g., antipsychotic or anticonvulsant) .
2-Chloro-5-(diethylsulfamoyl)-N,N-bis(2-methoxyethyl)benzamide ()
  • Modifications : Diethylsulfamoyl (-SO₂N(Et)₂) at position 5; bis(2-methoxyethyl) groups on the amide.
  • Impact : The sulfamoyl group is strongly electron-withdrawing, increasing acidity and solubility. Methoxyethyl substituents enhance hydrophilicity.
  • Applications : Likely explored as a carbonic anhydrase inhibitor or diuretic analog .
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives ()
  • Modifications : Methoxy (-OCH₃) at position 2; sulphamoylphenyl (-SO₂NH₂Ph) at the amide.
  • Impact : The sulphamoyl group mimics sulfonamide drugs, conferring diuretic or antibacterial activity. Methoxy improves lipophilicity and membrane permeability.
  • Applications : Anti-inflammatory or diuretic candidates, as seen in synthesized derivatives .
Metolazone (2-Amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide) ()
  • Modifications: Amino (-NH₂) at position 2; sulphamoyl (-SO₂NH₂) at position 5; o-tolyl group on the amide.
  • Impact: The amino and sulphamoyl groups synergize for potent diuretic activity via renal electrolyte transport inhibition.
  • Applications : Clinically used as a thiazide-like diuretic .

Molecular Properties and Bioactivity

Compound Name Molecular Weight Key Functional Groups Solubility Profile Potential Applications
This compound ~215.7 Amide, -SCH₃, -Cl Moderate lipophilicity Synthetic intermediate
Thiophene-oxadiazole derivative () ~434.9 Oxadiazole, thiophene Low aqueous solubility Anticancer research
Dibenzazepine derivative () 436.95 Dibenzazepine, acetyl High lipophilicity CNS-targeted therapeutics
Diethylsulfamoyl derivative () 406.97 -SO₂N(Et)₂, methoxyethyl Enhanced hydrophilicity Enzyme inhibition studies
Metolazone () ~365.8 -SO₂NH₂, -NH₂, o-tolyl Moderate solubility Diuretic (clinical use)

Biological Activity

2-Chloro-5-(methylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound features a chloro group and a methylsulfanyl group attached to a benzamide structure. This combination of functional groups enhances its reactivity towards nucleophiles, making it a valuable building block in organic synthesis and medicinal chemistry. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving sulfonamides and benzamides.

The biological activity of this compound is attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in applications involving enzyme inhibition and protein interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have been shown to exhibit significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7). The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cell proliferation .

Table 1: Antiproliferative Activities of Related Compounds

CompoundCell LineIC50 (nM)
This compoundMCF-7TBD
Methyl 5-sulfamoyl-benzoateMCF-710–33
CA-4 (reference)MCF-73.9

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on human NTPDases, which are crucial in regulating nucleotide levels in cells. Inhibitory assays have demonstrated that derivatives of benzamides can selectively block the activity of these enzymes at micromolar concentrations. For example, one study reported an IC50 value of 0.27 ± 0.08 mM for h-NTPDase2 inhibition by related compounds .

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (mM)
This compoundh-NTPDase1TBD
Related Compound 3fh-NTPDase20.27 ± 0.08
Related Compound 3jh-NTPDase30.29 ± 0.07

Case Studies

  • Antitumor Activity : A study focused on the development of sulfamoyl-benzamides demonstrated that compounds structurally similar to this compound exhibited significant binding affinity to carbonic anhydrase IX (CAIX), a target overexpressed in tumors. The binding affinity was reported at Kd=0.12nMK_d=0.12\,nM, suggesting potential for anticancer drug development .
  • Mechanistic Insights : Molecular docking studies have illustrated how these compounds interact with target enzymes at the molecular level, providing insights into their selectivity and potency as inhibitors .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-5-(methylsulfanyl)benzamide, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving sulfonamide coupling or amidation. For example, a common approach involves reacting 2-chloro-5-(methylsulfanyl)benzoic acid with an appropriate amine using coupling agents like ethyl chloroformate or carbodiimides in solvents such as dichloromethane (DCM) under basic conditions (e.g., triethylamine) . Yield optimization requires precise control of stoichiometry, temperature (e.g., room temperature vs. reflux), and purification methods like flash chromatography .

Q. How is this compound characterized structurally?

Characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and amide bond formation .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For absolute configuration determination, SHELX software is widely used for refinement .

Q. What are the solubility properties of this compound, and how do they affect biological assays?

The compound’s solubility in polar solvents (e.g., DMSO, THF) and poor aqueous solubility necessitate the use of co-solvents like dimethyl sulfoxide (DMSO) for in vitro studies. Pre-formulation studies, including particle size reduction or salt formation, may improve bioavailability .

Q. What preliminary biological screening methods are used to evaluate its activity?

Initial screens include:

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria .
  • Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., HepG2, MCF-7) .
  • Enzyme inhibition : Targets like NLRP3 inflammasome assessed via ELISA or Western blot .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts in the synthesis of this compound?

Advanced optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., cobalt) for regioselective annulation .
  • Solvent effects : Using THF/water mixtures to enhance reaction efficiency .
  • Real-time monitoring : TLC or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How do stereochemical and electronic effects of substituents influence pharmacological activity?

Substituents on the benzamide core (e.g., methoxy, sulfonamide) modulate electronic density and hydrogen-bonding capacity, affecting target binding. For example:

  • Methoxy groups : Enhance lipophilicity and membrane permeability .
  • Sulfonamide moieties : Improve interactions with enzyme active sites (e.g., carbonic anhydrase) . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability. Solutions include:

  • Dose-response validation : IC50_{50} determination across multiple cell lines .
  • Orthogonal assays : Combining enzymatic inhibition with cellular viability assays to confirm specificity .
  • Meta-analysis : Cross-referencing data from structural analogs (e.g., 5-chloro-2-methoxy derivatives) to identify trends .

Q. How can computational chemistry aid in designing derivatives with enhanced activity?

  • QSAR modeling : Correlates substituent properties (e.g., Hammett constants) with bioactivity .
  • Molecular dynamics simulations : Predict stability of ligand-target complexes (e.g., NLRP3 inflammasome) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles early in development .

Q. What advanced techniques validate target engagement in cellular models?

  • Photoaffinity labeling : Incorporation of photoreactive groups (e.g., diazirines) to crosslink targets .
  • Cellular thermal shift assays (CETSA) : Confirm compound-induced protein stabilization .
  • CRISPR-Cas9 knockouts : Validate specificity by observing activity loss in target-deficient cells .

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